In-Depth Technical Guide: 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 166978-46-7)
In-Depth Technical Guide: 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 166978-46-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of high-affinity Retinoic Acid Receptor (RAR) antagonists. This document details its chemical and physical properties, provides a well-established synthetic protocol, and discusses its significance in the context of drug development targeting the retinoic acid signaling pathway.
Core Data Presentation
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative. Its key quantitative data are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 166978-46-7 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [1] |
| Molecular Weight | 253.14 g/mol | [1] |
| Physical Form | White to yellow-brown powder or crystals | |
| Melting Point | 56-57 °C | |
| Boiling Point | 325.6 ± 41.0 °C (Predicted) | |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store at room temperature in a dry, sealed container | [1] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability |
| ¹H NMR | Data available, see spectral database links. |
| ¹³C NMR | Data available, see spectral database links. |
| IR | Data available, see spectral database links. |
| Mass Spectrometry | Data available, see spectral database links. |
Role in Drug Development: Synthesis of Retinoic Acid Receptor (RAR) Antagonists
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a crucial building block in the synthesis of potent and selective Retinoic Acid Receptor (RAR) antagonists.[2] RARs are nuclear hormone receptors that play a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. The development of RAR antagonists is therefore a significant area of research in oncology and other therapeutic fields.
This intermediate provides a scaffold that can be further elaborated to produce compounds like AGN 193109, a well-characterized pan-RAR antagonist.[3][4][5] The synthetic pathway typically involves the modification of the ketone functional group and a cross-coupling reaction at the bromine-substituted position to introduce further diversity and tune the antagonist activity.
Experimental Protocols
The following section details the synthetic protocol for 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, based on the well-established intramolecular Friedel-Crafts acylation of a substituted butanoic acid precursor.
Synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
The synthesis of the title compound is analogous to the preparation of similar tetralones and proceeds via the intramolecular cyclization of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid.
Reaction Scheme:
Caption: Synthetic route to 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
Materials:
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4-(4-bromophenyl)-3,3-dimethylbutanoic acid
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Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Crushed ice
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of 4-(4-bromophenyl)-3,3-dimethylbutanoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous mixture with dichloromethane.
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Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a solid.
Signaling Pathway and Experimental Workflow Visualization
The primary utility of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is as an intermediate in the multi-step synthesis of RAR antagonists. The following diagram illustrates a generalized experimental workflow from the intermediate to a final antagonist and its application in studying the Retinoic Acid (RA) signaling pathway.
Caption: From intermediate synthesis to biological evaluation of an RAR antagonist.
The diagram illustrates the progression from the core intermediate, 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, through further synthetic modifications to yield a final Retinoic Acid Receptor (RAR) antagonist. This antagonist can then be used in biological assays to inhibit the retinoic acid-mediated activation of gene transcription. In the signaling pathway, the RAR-RXR heterodimer, upon binding of retinoic acid (RA), interacts with the Retinoic Acid Response Element (RARE) in the DNA to initiate gene transcription.[6] The synthesized antagonist blocks this process.
Safety Information
It is crucial to handle 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound. Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-BROMO-4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 166978-46-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
